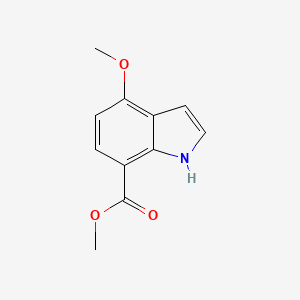

Methyl 4-methoxy-1H-indole-7-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 4-methoxy-1H-indole-7-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-3-8(11(13)15-2)10-7(9)5-6-12-10/h3-6,12H,1-2H3 |

InChI Key |

SWIJKAIPZWCEBC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of Methyl 4 Methoxy 1h Indole 7 Carboxylate

Reactivity of the Indole (B1671886) Nucleus in Methyl 4-methoxy-1H-indole-7-carboxylate

The indole nucleus is a π-excessive aromatic system, meaning it is rich in electrons. This characteristic makes it highly susceptible to attack by electrophiles, while generally being resistant to nucleophiles. The methoxy (B1213986) group at the C4 position further enhances the electron density of the ring system, while the methyl carboxylate at C7 withdraws electron density.

Electrophilic aromatic substitution is the most characteristic reaction of the indole nucleus. The C3 position is overwhelmingly the most reactive site, being approximately 10¹³ times more reactive than a position on a benzene (B151609) ring. This high reactivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (an arenium ion or σ-complex) formed upon electrophilic attack at C3.

For this compound, the regioselectivity of electrophilic substitution is influenced by three factors:

The inherent reactivity of the indole ring: Strongly directs electrophiles to the C3 position.

The 4-methoxy group: As an electron-donating group, it is an activating substituent and directs incoming electrophiles to the ortho and para positions (C3 and C5, respectively).

The 7-carboxylate group: As an electron-withdrawing group, it is a deactivating substituent and directs to the meta position (C5).

The combined influence of these factors results in a strong preference for electrophilic substitution at the C3 position, which is activated by both the indole nitrogen and the ortho methoxy group. Should the C3 position be occupied, the next most likely site of attack is C5, which is activated by the methoxy group (para) and directed by the carboxylate group (meta). Substitution on the benzene portion of the ring generally only occurs if the more reactive positions on the pyrrole (B145914) ring (N1 and C3) are already substituted.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine, chlorine, or iodine, typically at the C3 position.

Nitration: Substitution with a nitro group (NO₂), usually using nitric acid and a catalyst.

Sulfonation: Introduction of a sulfonic acid group (SO₃H).

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, though these reactions can be complex with indoles due to potential side reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Primary Position of Attack | Secondary Position of Attack | Rationale |

|---|---|---|---|

| Br⁺, Cl⁺, I⁺ | C3 | C5 | C3 is the most nucleophilic site in the indole ring, further activated by the C4-methoxy group. |

| NO₂⁺ | C3 | C5 | Strong activation of the C3 position directs the nitronium ion preferentially. |

| R-C=O⁺ | C3 | C5 | Friedel-Crafts acylation is expected to follow the general reactivity pattern, favoring C3. |

Nucleophilic Additions and Rearrangement Processes

The electron-rich nature of the indole nucleus generally makes it unreactive toward nucleophiles. However, nucleophilic substitution can be achieved under specific circumstances. One such pathway is cine substitution, where the nucleophile attacks a position adjacent to a leaving group. For this to occur on an indole, the ring must be activated by strong electron-withdrawing groups, and the nitrogen atom often bears a leaving group. For instance, N-sulfonylindoles with an electron-withdrawing group at C3 can undergo nucleophilic attack at the C2 position. While direct nucleophilic attack on this compound is not a primary reaction pathway, derivatization to introduce appropriate activating and leaving groups could enable such transformations.

The nitrogen atom of the indole ring possesses a hydrogen atom that is weakly acidic, with a pKa of about 21 in DMSO. This allows for its deprotonation by a strong base to form an indolyl anion. This anion is a potent nucleophile and readily reacts with various electrophiles, providing a straightforward method for functionalizing the N1 position.

N-Alkylation: This is typically achieved by treating the indole with a strong base, such as sodium hydride (NaH) or potassium t-butoxide (KOtBu), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). The resulting indolyl anion attacks the alkyl halide in an Sₙ2 reaction to form the N-alkylated product. More modern, metal-free methods have also been developed, such as the reductive N-alkylation using an aldehyde and a silane reductant.

N-Acylation: Similar to N-alkylation, deprotonation with a strong base followed by the addition of an acylating agent, such as an acid chloride or anhydride, yields the N-acylated indole. This reaction is often used to protect the indole nitrogen during other synthetic steps.

Table 2: Representative Conditions for N-Alkylation of Indoles

| Alkylating Agent | Base / Catalyst | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Alkyl Halide (R-X) | NaH, KH, KOtBu | THF, DMF | 0 °C to RT | Standard N-alkylation |

| Aldehydes (R-CHO) | Et₃SiH / Brønsted Acid | Dichloromethane (B109758) | Room Temp | Metal-free reductive N-alkylation |

| Alkenols | Pd(II) Catalyst / Ligand | Aprotic Solvent | Varies | Enantioselective Aza-Wacker type reaction |

| Aldimines | Zinc-ProPhenol complex | Toluene | Room Temp | Enantioselective N-alkylation |

Transformations Involving the Carboxylate Moiety of this compound

The methyl ester group at the C7 position provides another handle for chemical modification, independent of the reactivity of the indole nucleus itself.

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This is most commonly achieved through saponification, which involves treating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent such as methanol or ethanol (B145695). The reaction is irreversible as the resulting carboxylate anion is deprotonated under the basic conditions. Acid-catalyzed hydrolysis using an excess of water is also possible, which is the reverse of a Fischer esterification. Studies on related indole-3-acetic acid esters show that hydrolysis can occur even under mildly alkaline conditions (pH 9 or above).

Transesterification: This reaction involves converting the methyl ester into a different ester (e.g., an ethyl or benzyl ester). It is typically carried out by heating the methyl ester in an excess of the desired alcohol in the presence of an acid or base catalyst.

Table 3: Common Conditions for Ester Hydrolysis

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| NaOH or KOH | Water / Methanol or Ethanol | Stirring at room temperature or gentle heating | Sodium or Potassium 4-methoxy-1H-indole-7-carboxylate |

| LiOH | Water / THF or Dioxane | Room Temperature | Lithium 4-methoxy-1H-indole-7-carboxylate |

| H₂SO₄ or HCl | Water / Organic Solvent | Reflux | 4-methoxy-1H-indole-7-carboxylic acid |

Amidation and Hydrazide Formation for Diverse Chemical Scaffolds

The ester functionality at the 7-position of this compound is a versatile handle for derivatization, particularly through amidation and hydrazide formation. These reactions open pathways to a multitude of chemical scaffolds.

The conversion of the methyl ester to a hydrazide is a common and efficient transformation, typically achieved by reacting the ester with hydrazine hydrate in a suitable solvent like methanol or ethanol. This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl. The resulting 4-methoxy-1H-indole-7-carbohydrazide is a stable intermediate and a key building block for further molecular elaboration.

The hydrazide group is highly reactive and can undergo condensation reactions with various electrophiles, most notably aldehydes, ketones, and isatins, to form hydrazones and other amide-based linkages. The formation of isatin-indole molecular hybrids, for instance, involves the reaction of an indole carbohydrazide (B1668358) with an isatin derivative, often in the presence of a catalytic amount of acetic acid in ethanol. This strategy of linking two distinct pharmacophores through a carbohydrazide bridge is a powerful tool in medicinal chemistry for the development of new bioactive compounds.

The general scheme for hydrazide formation and subsequent amidation can be summarized as follows:

Hydrazide Formation: this compound is refluxed with hydrazine hydrate in an alcoholic solvent.

Amide/Hydrazone Formation: The resulting 4-methoxy-1H-indole-7-carbohydrazide is then reacted with an appropriate electrophile (e.g., an isatin derivative) to yield the final hybrid molecule.

These reactions are valuable for creating libraries of diverse compounds for biological screening.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 5-methoxy-1H-indole-2-carboxylate | Hydrazine hydrate, methanol, reflux | 5-Methoxy-1H-indole-2-carbohydrazide | |

| 4-methoxy-1H-indole-7-carbohydrazide | Isatin derivatives, ethanol, glacial acetic acid, reflux | Isatin-indole molecular hybrids | |

| 1H-indole-2-carboxylic acid | Substituted benzyl hydrazine, EDCI, dichloromethane | Substituted benzyl-1H-indole-2-carbohydrazides |

Reactions and Influence of the Methoxy Group at Position 4

The methoxy group at the 4-position of the indole ring significantly influences the molecule's reactivity through both electronic and steric effects.

The methoxy group, an ether linkage, can be cleaved under strongly acidic conditions, a reaction known as ether cleavage. This process typically involves heating the ether with a strong acid such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via a nucleophilic substitution mechanism.

The mechanism of cleavage can be either SN1 or SN2, depending on the nature of the groups attached to the ether oxygen. In the case of an aryl alkyl ether like 4-methoxyindole, the cleavage almost invariably occurs at the alkyl-oxygen bond. This is because the aryl-oxygen bond is strengthened by the delocalization of the oxygen's lone pairs into the aromatic ring, making it less susceptible to cleavage. Furthermore, the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic attack.

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). A halide ion (Br- or I-) then acts as a nucleophile, attacking the methyl group in an SN2 fashion, resulting in the formation of a 4-hydroxyindole derivative and a methyl halide.

This demethylation reaction provides a synthetic route to 4-hydroxyindole derivatives, which can be important intermediates for the synthesis of other compounds.

The methoxy group at position 4 exerts a profound influence on the reactivity of the indole nucleus, primarily through its electronic effects. As a strong electron-donating group, the methoxy group increases the electron density of the indole ring system through resonance. This enhanced nucleophilicity makes the indole ring more susceptible to electrophilic substitution reactions.

The activating effect of the methoxy group is particularly pronounced at the positions ortho and para to it. In the context of the indole ring, this would suggest increased reactivity at positions 3 and 5. However, the inherent reactivity of the indole ring at the 3-position generally dominates in electrophilic substitution reactions. The methoxy group at position 4 further activates this position.

Sterically, the methoxy group at position 4 can influence the regioselectivity of reactions by hindering the approach of bulky reagents to the adjacent 3 and 5 positions. This steric hindrance can sometimes direct incoming electrophiles to other positions on the ring. The interplay between the electronic activation and potential steric hindrance is a key consideration in predicting the outcome of reactions involving this molecule.

| Effect | Description | Consequence | Reference |

|---|---|---|---|

| Electronic (Resonance) | The methoxy group donates electron density to the indole ring. | Activates the ring towards electrophilic aromatic substitution, increasing the rate of reaction. | , |

| Electronic (Inductive) | The oxygen atom is electronegative, leading to a slight electron-withdrawing inductive effect. This is generally outweighed by the resonance effect. | Minor influence compared to the resonance effect. | |

| Steric | The physical bulk of the methoxy group can hinder the approach of reactants to adjacent positions (3 and 5). | Can influence the regioselectivity of reactions, potentially favoring substitution at less hindered sites. |

Advanced Derivatization for Novel Chemical Entities and Libraries

The structural framework of this compound serves as a template for the construction of more complex molecular architectures, including fused heterocyclic systems and molecular conjugates.

The indole nucleus can be used as a foundation for the construction of fused ring systems, a process known as annulation. A notable example is the synthesis of pyrimido[5,4-b]indole derivatives. These compounds are of interest due to their diverse biological activities.

While the direct annulation of a pyrimidine ring onto this compound is not explicitly detailed in the provided literature, a plausible synthetic route can be envisioned based on established methods. A common strategy involves the use of an ortho-aminoindole carboxylate as a key intermediate. Therefore, a potential synthetic pathway could involve the introduction of an amino group at the 6-position of the indole ring, followed by cyclization with a suitable one-carbon synthon to form the pyrimidine ring.

For example, a 6-amino-4-methoxy-1H-indole-7-carboxylate could be reacted with formamide or an isothiocyanate to construct the fused pyrimidine ring, leading to the formation of a substituted pyrimido[5,4-b]indol-4-one. The specific reaction conditions would determine the final substitution pattern on the newly formed ring.

As previously mentioned in section 3.2.3, a powerful strategy in drug discovery is the creation of molecular hybrids, where two or more pharmacophores are covalently linked to generate a new chemical entity with potentially enhanced or novel biological activities.

A prime example involving derivatives of this compound is the synthesis of isatin-indole molecular hybrids. This is typically achieved by first converting the methyl ester to the corresponding hydrazide. The indole hydrazide is then reacted with an isatin derivative. The ketone at the 3-position of the isatin undergoes a condensation reaction with the terminal amino group of the hydrazide to form a hydrazone linkage, effectively tethering the two heterocyclic systems.

This modular approach allows for the generation of a large library of hybrid compounds by varying the substitution patterns on both the indole and isatin rings. These hybrid molecules have been investigated for a range of biological activities, including as antiproliferative agents.

Exploration of Polymerization and Material Precursor Applications (e.g., Organic semiconductors)

The unique electronic and structural characteristics of the indole scaffold have positioned it as a promising building block for advanced materials, particularly in the realm of organic electronics. While direct polymerization studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from closely related indole derivatives. The principles governing the polymerization of the indole ring system and the influence of its substituents provide a strong foundation for understanding the potential of this specific compound as a monomer for functional polymers, such as organic semiconductors.

The polymerization of indole and its derivatives can be achieved through various methods, including oxidative and electrochemical techniques. These methods facilitate the formation of conjugated polymer chains, which are essential for charge transport in organic electronic devices. The presence of the methoxy (-OCH3) and methyl carboxylate (-COOCH3) groups on the benzene ring of this compound is expected to influence the polymerization process and the properties of the resulting polymer. The electron-donating nature of the methoxy group can lower the oxidation potential of the monomer, potentially facilitating polymerization. Conversely, the electron-withdrawing character of the methyl carboxylate group can modulate the electronic properties of the polymer.

A notable example that sheds light on the polymerization behavior of similar structures is the solid-phase oxidative polymerization of methyl indole-n-carboxylate isomers. In a study on methyl indole-4-carboxylate (MI4C), a class of oligomers (O-MInC) was synthesized. The proposed mechanism for this oxidative polymerization involves a repetitive sequence of electron deprivation, radical coupling, and dehydrogenation reactions. This process leads to the formation of cyclic oligomers with extensive conjugated systems. It is highly probable that this compound would undergo a similar polymerization pathway, yielding a polymer with a conjugated backbone suitable for electronic applications.

The resulting poly(methyl indole-carboxylate) from the 4-isomer exhibited interesting optical properties, specifically in blue light absorption, with a cut-off wavelength of 530 nm. This suggests that polymers derived from this compound could also possess unique optical and electronic characteristics. By extension, these materials could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic semiconductor devices. The ability to tune the electronic properties through derivatization of the indole core is a key advantage in the design of novel organic semiconducting materials.

Furthermore, the incorporation of such indole-based polymers into other materials has been demonstrated. For instance, the methyl indole-4-carboxylate oligomer was successfully added to polymethylmethacrylate (PMMA) and Columbia resin 39 (CR-39) through in-situ polymerization to create composites with blue-light blocking capabilities. This highlights the potential of polymers derived from this compound to be used as functional additives in various material systems.

While direct experimental data for the polymerization of this compound is pending, the established reactivity of the indole nucleus and studies on closely related isomers provide a strong indication of its suitability as a monomer for the synthesis of functional polymers. Future research in this area would likely focus on the controlled polymerization of this compound to produce well-defined polymer structures and a thorough characterization of their electronic and optical properties for potential applications in organic semiconductors.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Methoxy 1h Indole 7 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the carbon skeleton and the relative placement of protons, providing a complete picture of the molecule's constitution and stereochemistry.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Signal Integration

The ¹H NMR spectrum provides detailed information about the electronic environment, count, and connectivity of protons in a molecule. For Methyl 4-methoxy-1H-indole-7-carboxylate, the spectrum is expected to show distinct signals corresponding to the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the methoxy (B1213986) group protons, and the methyl ester protons.

The indole N-H proton typically appears as a broad singlet in the downfield region (around δ 8.0-9.0 ppm), a characteristic feature of this functional group. The protons on the aromatic core of the indole ring will appear in the aromatic region (δ 6.5-8.0 ppm). Specifically, the proton at position 5 (H5) and position 6 (H6) would likely appear as doublets due to coupling with each other. The proton at position 2 (H2) and position 3 (H3) would also show characteristic shifts and couplings. The two methyl groups, belonging to the methoxy and the ester functionalities, are expected to appear as sharp singlets in the upfield region of the spectrum, typically around δ 3.8-4.0 ppm. Signal integration would confirm the presence of one N-H proton, three aromatic protons, and three protons for each of the two methyl groups and the single proton at position 2.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N-H | 8.0 - 9.0 | br s | - | 1H |

| H-5 | 7.0 - 7.5 | d | ~8.0 | 1H |

| H-6 | 6.8 - 7.2 | d | ~8.0 | 1H |

| H-2 | 7.2 - 7.6 | m | - | 1H |

| H-3 | 6.4 - 6.8 | m | - | 1H |

| OCH₃ (at C4) | 3.8 - 4.0 | s | - | 3H |

Note: The data presented are predictive and based on typical values for similar indole structures.

Carbon-13 (¹³C) NMR Analysis: Characterization of Carbon Environments

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about the nature of these carbons (e.g., C, CH, CH₂, CH₃). For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule.

The carbonyl carbon of the ester group is the most deshielded, typically appearing around δ 160-170 ppm. The aromatic and indole ring carbons resonate in the δ 100-140 ppm range. Quaternary carbons, such as C4, C7, C3a, and C7a, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The two methyl carbons from the methoxy and ester groups will appear in the upfield region, typically between δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 160 - 170 |

| C4 | 145 - 155 |

| C7a | 130 - 140 |

| C2 | 125 - 135 |

| C6 | 115 - 125 |

| C5 | 110 - 120 |

| C3a | 105 - 115 |

| C7 | 100 - 110 |

| C3 | 95 - 105 |

| OCH₃ (at C4) | 55 - 60 |

Note: The data presented are predictive and based on typical values for similar indole structures.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are powerful methods for establishing the complete molecular structure by revealing correlations between nuclei. tetratek.com.tr

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons (H5 and H6) and between H2 and H3, confirming their connectivity within the indole ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). tetratek.com.tr This is crucial for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For example, it would link the proton signal at H5 to the carbon signal of C5.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (two- or three-bond) correlations between protons and carbons. tetratek.com.tr This technique is instrumental in connecting different fragments of the molecule and assigning quaternary carbons. Key expected correlations include the one between the methoxy protons (-OCH₃) and the C4 carbon, and between the ester methyl protons (-COOCH₃) and the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. researchgate.net For this molecule, a NOESY experiment could show a correlation between the methoxy protons and the H5 proton, confirming their spatial proximity on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds.

Assignment of Characteristic Vibrational Bands for Functional Groups

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups. mdpi.com

N-H Stretch : A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹ for the N-H stretching vibration of the indole ring. mdpi.com

C-H Stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ester group.

C=C Stretches : Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches : Two distinct C-O stretching bands are anticipated: one for the aryl-alkyl ether (C-O-C) of the methoxy group and another for the ester linkage. These typically appear in the 1050-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 3000 | Medium |

| Ester C=O | Stretch | 1700 - 1725 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

Note: The data presented are based on typical values for the specified functional groups.

Spectroscopic Investigation of Intermolecular Hydrogen Bonding and Solid-State Interactions

In the solid state, the vibrational spectrum can be significantly influenced by intermolecular interactions, most notably hydrogen bonding. mdpi.com The N-H group of the indole ring is a hydrogen bond donor, while the carbonyl oxygen of the ester and the oxygen of the methoxy group are potential hydrogen bond acceptors.

The formation of an N-H···O hydrogen bond typically causes the N-H stretching band in the IR spectrum to broaden and shift to a lower frequency (red-shift) compared to its position in a non-polar solvent or the gas phase. mdpi.comnih.gov The extent of this shift provides an indication of the strength of the hydrogen bond. Other solid-state interactions, such as C-H···O or π-π stacking, can also lead to subtle shifts and changes in the vibrational spectra, providing a more detailed picture of the crystal packing arrangement. researchgate.netmdpi.com Analysis of these spectral features, often aided by computational calculations, can confirm the presence and nature of these non-covalent interactions that govern the supramolecular assembly of the compound in the solid state. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the substance.

The initial step in the mass spectrometric analysis of this compound involves the identification of the molecular ion peak (M+•). This peak represents the intact molecule that has been ionized, and its mass-to-charge ratio (m/z) provides the nominal molecular weight of the compound, which is 205 g/mol .

For unambiguous confirmation of the elemental composition, High-Resolution Mass Spectrometry (HRMS) is employed. Techniques like Electrospray Ionization (ESI) are often used for this purpose. acs.org HRMS can measure the m/z value to several decimal places, allowing for the calculation of the exact mass. The theoretical exact mass of this compound (C₁₁H₁₁NO₃) is 205.0739. An experimental HRMS measurement would be expected to align closely with this calculated value, thereby confirming the molecular formula and distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Note: Data is theoretical. The [M+H]⁺ ion is commonly observed in ESI-HRMS.

Beyond determining the molecular weight, mass spectrometry provides significant structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy within the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. The study of these fragments helps to piece together the molecule's structure.

For this compound, several fragmentation pathways are plausible based on its functional groups (an indole ring, a methoxy group, and a methyl ester). Analysis of related indole carboxylate structures reveals common fragmentation patterns, such as the loss of components from the ester group. researchgate.net For instance, a notable fragmentation could involve the loss of a methoxy radical (•OCH₃) from the ester, or the loss of the entire carbomethoxy group (•COOCH₃).

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Neutral Loss | m/z of Fragment |

|---|---|---|

| [M - •CH₃]⁺ | Loss of a methyl radical | 190 |

| [M - CH₂O]⁺• | Loss of formaldehyde | 175 |

| [M - •OCH₃]⁺ | Loss of a methoxy radical | 174 |

Note: This table represents chemically plausible fragmentation pathways for structural elucidation.

X-ray Crystallography for Precise Three-Dimensional Structural Information

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its molecular structure. The analysis would reveal the planarity of the bicyclic indole ring system, a characteristic feature of this heterocyclic core. nih.gov

The data obtained would include the crystal system, space group, and precise unit cell dimensions. Furthermore, this analysis would illuminate the crystal packing, showing how individual molecules interact with each other in the solid state. Common interactions in related indole structures include intermolecular hydrogen bonds, often involving the indole N-H group acting as a hydrogen bond donor to an oxygen atom of a neighboring molecule. researchgate.netresearchgate.net Other potential interactions stabilizing the crystal lattice could include C-H···π interactions. nih.govresearchgate.net

Table 3: Illustrative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| a, b, c (Å) | Dimensions of the unit cell. |

| α, β, γ (°) | Angles of the unit cell. |

| Z | Number of molecules per unit cell. |

Note: This table lists the type of data obtained from a single-crystal X-ray diffraction experiment. Specific values for the title compound are not available in the cited literature.

Polymorphism is the phenomenon where a single chemical compound can crystallize in multiple, distinct solid-state forms. These different polymorphs, while chemically identical, can possess different crystal structures and, consequently, varying physical properties such as solubility, melting point, and stability.

The study of polymorphism for this compound would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids using X-ray powder diffraction. If different crystalline forms are discovered, single-crystal X-ray diffraction would be used to resolve their individual structures. For example, studies on the related compound 5-methoxy-1H-indole-2-carboxylic acid have identified different polymorphs where the nature of the intermolecular hydrogen bonding differs significantly between the forms. nih.gov A similar investigation into this compound would be crucial for understanding its solid-state behavior and for applications where crystal form is critical.

Computational and Theoretical Investigations of Methyl 4 Methoxy 1h Indole 7 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of indole (B1671886) derivatives. These methods provide a balance between accuracy and computational cost, making them well-suited for studying molecules of this size.

The planarity of the indole ring system is a key feature, and calculations confirm that this core structure is nearly flat. The bond lengths and angles obtained from these calculations are generally in good agreement with experimental data from X-ray crystallography for related compounds. uni-greifswald.de

Table 1: Illustrative Optimized Geometrical Parameters for an Indole Derivative Core Structure (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| N1-C2 | 1.38 |

| C2-C3 | 1.37 |

| C3-C3a | 1.44 |

| C3a-C7a | 1.40 |

| N1-C7a | 1.39 |

| C2-N1-C7a | 108.5 |

| N1-C2-C3 | 110.2 |

| C2-C3-C3a | 107.8 |

Note: This table presents typical values for the indole core and is for illustrative purposes.

Understanding the electronic structure of Methyl 4-methoxy-1H-indole-7-carboxylate is crucial for predicting its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In studies of other indole derivatives, the HOMO is often located over the indole ring, indicating its electron-rich nature, while the LUMO may be distributed over other parts of the molecule. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. Mulliken atomic charge distribution analysis helps in identifying the electrophilic and nucleophilic sites within the molecule by calculating the partial charge on each atom. scispace.com

Table 2: Illustrative Frontier Molecular Orbital Energies for an Indole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are representative and serve as an example.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By simulating these spectra, researchers can assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and wagging of different functional groups. scispace.com This correlation between theoretical and experimental spectra provides a powerful tool for structural confirmation. For indole derivatives, characteristic vibrational frequencies for the N-H stretch, C=O stretch of the ester, and various C-H and C-C vibrations of the aromatic system can be accurately predicted.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

To understand how this compound might interact with biological systems, molecular docking and dynamics simulations are employed. These computational techniques are essential in drug discovery for predicting how a small molecule (ligand) binds to a biological macromolecule (target), such as an enzyme or a receptor. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. The process involves placing the ligand in various positions and orientations within the active site of the protein and scoring each pose based on a set of energy functions. This allows for the identification of the most likely binding mode. For indole derivatives, docking studies have been used to investigate their interactions with a variety of enzymes. researchgate.net The indole ring often participates in π-π stacking interactions with aromatic amino acid residues in the active site, while the substituents can form hydrogen bonds or other electrostatic interactions. nih.gov

Beyond predicting the binding mode, molecular docking can also provide an estimation of the binding affinity, which is a measure of how strongly the ligand binds to the target. Cytochromes P450 (CYPs) are a family of enzymes that play a crucial role in the metabolism of drugs and other foreign compounds. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions.

Molecular docking studies have been effectively used to investigate the inhibition of CYP enzymes by various small molecules. mdpi.com By docking this compound into the active site of a specific CYP isoform, it is possible to predict its potential to act as an inhibitor. These simulations can reveal key interactions, such as the coordination of a heteroatom with the heme iron in the active site, which is a common mechanism of CYP inhibition. mdpi.com The insights gained from these computational studies can guide the design of new compounds with improved efficacy and reduced potential for adverse drug interactions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-amino-4-chloro-2-methylanthracene-9,10-dione |

| 1-amino-4-hydroxyanthracene-9,10-dione |

| α-naphthoflavone |

| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester |

| Methyl Indole-3-Carboxylate |

| (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one |

| Garcinol |

| 4-(1-(2-phenylhydrazono)ethyl)aniline |

| 4-(1H-indol-2-yl)aniline |

| 2-(4-aminophenyl)-1H-indole-3-carbaldehyde |

In Silico Structure-Activity Relationship (SAR) Studies and Predictive Modeling

In silico Structure-Activity Relationship (SAR) studies are crucial for predicting the biological activity of molecules and guiding the design of new compounds with improved properties. These computational methods typically involve developing quantitative models, such as Quantitative Structure-Activity Relationship (QSAR) models, that correlate the structural or physicochemical properties of a series of compounds with their biological activities.

A thorough search of existing literature yielded no specific SAR or QSAR studies focused on this compound. While numerous studies apply these techniques to the broader class of indole derivatives for various therapeutic targets, the specific substitution pattern of a methoxy (B1213986) group at the 4-position and a methyl carboxylate at the 7-position has not been explicitly analyzed in a predictive modeling context. nih.govnih.govmdpi.com The development of a predictive model for this compound would necessitate a dataset of structurally related molecules with corresponding biological activity data, which is currently unavailable.

Computational Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of molecules and elucidating reaction mechanisms. semanticscholar.org These calculations can provide insights into a molecule's electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. Such information is vital for predicting sites of electrophilic and nucleophilic attack and understanding the kinetics and thermodynamics of chemical reactions.

Despite the utility of these methods, no dedicated computational studies on the chemical reactivity or reaction mechanisms of this compound have been published. While general principles of indole reactivity are well-established, a specific analysis of how the 4-methoxy and 7-carboxylate substituents modulate the reactivity of the indole core through electronic effects is not documented in the scientific literature. Such a study would be valuable for predicting its behavior in various chemical transformations and for designing novel synthetic routes.

Applications of Methyl 4 Methoxy 1h Indole 7 Carboxylate in Synthetic and Chemical Biology Research

Role as a Versatile Synthetic Intermediate for Complex Chemical Scaffolds

The indole (B1671886) nucleus is a prominent pharmacophore found in a wide array of biologically active compounds and natural products. rsc.orgnih.gov Methyl 4-methoxy-1H-indole-7-carboxylate, as a substituted indole, offers a versatile starting point for creating structurally diverse and complex molecules.

Precursor for the Elaboration of Advanced Pharmacophore Structures

The functional groups on this compound—the methoxy (B1213986) ether, the ester, and the indole NH group—are amenable to various chemical transformations, allowing for its elaboration into more complex pharmacophore structures. While direct synthetic examples starting from this specific molecule are not extensively detailed in the surveyed literature, the general synthetic utility of substituted indole carboxylates is well-established. For instance, related compounds like 5-methoxy-1H-indole-2-carboxylic acid esters are described as useful intermediates in the synthesis of pharmaceutical compounds. nih.govresearchgate.net The strategic placement of the methoxy and carboxylate groups on the benzene (B151609) portion of the indole ring in this compound allows for regioselective reactions to build intricate molecular architectures, such as those targeting farnesoid X receptor (FXR) or other nuclear receptors. acs.org

Building Block for the Synthesis of Novel Indole-Based Analogues with Diverse Structural Modifications

The indole scaffold is a cornerstone in drug discovery, and functionalized indoles are key building blocks for creating libraries of analogues for biological screening. rsc.org The synthesis of various indole derivatives often begins with a core structure that is subsequently modified. For example, palladium-catalyzed reactions are used to create multisubstituted indole-3-carboxylic acids from bromo-indole precursors, highlighting the modular approach to synthesizing diverse indole analogues. acs.org While a direct application of this compound as the starting block was not prominently featured in the reviewed literature, its structure is analogous to intermediates used in the synthesis of complex alkaloids and other bioactive molecules. The presence of the ester at the 7-position and methoxy at the 4-position makes it a suitable precursor for generating analogues with modifications at these sites or at the indole nitrogen, leading to novel compounds with potentially unique biological profiles.

Mechanistic Investigations of Molecular Interactions (Focused on In Vitro and In Silico Studies)

Derivatives of methoxy-substituted indole carboxylates are frequently employed in studies aimed at understanding how small molecules interact with biological targets. These investigations are crucial for drug development and for elucidating biological pathways.

Studies on Enzyme Inhibition Mechanisms

Cytochrome P450 Enzymes: Cytochrome P450 (CYP) enzymes are critical in drug metabolism, and their inhibition can lead to significant drug-drug interactions. nih.govnih.govbiomolther.org Assessing the potential of new chemical entities to inhibit CYP enzymes is a standard part of drug discovery. nih.gov While studies specifically detailing the inhibition of CYP enzymes by this compound were not found, the indole scaffold itself is known to be present in molecules that interact with these enzymes. nih.govmdpi.com The metabolic fate and inhibitory potential of indole derivatives are often investigated to ensure the safety and efficacy of drug candidates. researchgate.net

Anticholinesterase Activities: Indole derivatives have been identified as promising scaffolds for the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are key targets in the management of Alzheimer's disease. nih.gov A study on novel indole-based hydrazide-hydrazone derivatives, synthesized from the related methyl 4,6-dimethoxy-1H-indole-2-carboxylate, demonstrated significant anticholinesterase activity. researchgate.net The indole core is thought to contribute to inhibition by interacting with the peripheral anionic site (PAS) of AChE. nih.gov The introduction of different substituents on the indole ring allows for the modulation of inhibitory potency and selectivity. researchgate.net

| Compound Derivative Type | Target Enzyme | IC₅₀ (µM) |

| Indole-isoxazole carbohydrazide (B1668358) (5d) | Acetylcholinesterase (AChE) | 29.46 ± 0.31 |

| Indole-isoxazole carbohydrazide (general) | Acetylcholinesterase (AChE) | 0.27 to 21.5 |

Table 1: Anticholinesterase activity of indole derivatives. Data sourced from multiple studies on indole-isoxazole carbohydrazides. nih.gov

Exploration of Potential for Molecular Target Modulation

PPARγ Modulators: Peroxisome proliferator-activated receptors (PPARs), particularly the gamma subtype (PPARγ), are nuclear receptors that are important targets for metabolic diseases. nih.gov Research into new PPARγ agonists has explored various chemical scaffolds, including indole derivatives. A study focused on a scaffold tuning approach identified novel dichloroanilide-linked indole analogues as PPARγ agonists. nih.gov These compounds typically feature a polar head, a linker, and a hydrophobic tail. While not directly derived from this compound, this research underscores the potential of the indole scaffold to be adapted for modulating PPARγ activity. nih.gov

Cannabinoid Receptor Ligands: The cannabinoid receptors, CB1 and CB2, are significant targets in drug discovery. The indole ring is a key structural feature in several potent and selective cannabinoid receptor ligands. nih.gov Specifically, 4-quinolone-3-carboxamides, which share structural similarities with functionalized indoles, have been developed as high-affinity CB2 receptor ligands. nih.gov Modifications to the core structure, including substitutions analogous to the methoxy and carboxylate groups, are used to enhance affinity, selectivity, and physicochemical properties like aqueous solubility. nih.gov

In Vitro Studies on Antioxidant Activities and Radical Scavenging Potential

An exhaustive search of scientific databases and literature archives did not yield any specific studies detailing the in vitro antioxidant or radical scavenging properties of this compound. While related indole structures, such as 5-methoxy-7-methyl-1H-indole-2-carboxylic acid, have been investigated for their potential to reduce oxidative stress, this information is not directly applicable to the title compound due to structural differences that would significantly influence its chemical behavior.

Typically, the antioxidant capacity of a compound is evaluated using a variety of assays, including:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of a substance to neutralize the ABTS radical cation.

Ferric Reducing Antioxidant Power (FRAP) Assay: Determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Oxygen Radical Absorbance Capacity (ORAC) Assay: Evaluates the capacity to quench peroxyl radicals.

Without experimental data from these or similar assays for this compound, any discussion of its antioxidant potential would be purely speculative.

Development as a Chemical Probe and Research Tool for Biological Systems

Similarly, there is no available research documenting the development or application of this compound as a chemical probe or a specialized research tool for biological systems. The development of a chemical probe involves a rigorous process of designing and synthesizing a molecule with specific properties to interact with and report on a biological target or process. This often includes features like high affinity and selectivity for its target, and often a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to enable detection.

While the indole scaffold is a common starting point for the design of chemical probes due to its ability to mimic the side chain of tryptophan and interact with various biological targets, the specific compound this compound has not been reported in this context. Its utility as an intermediate in the synthesis of more complex molecules for pharmaceutical or material science applications is plausible, as is common for many indole derivatives. However, its specific use as a tool to probe biological systems has not been described.

Future Directions and Emerging Research Avenues for Methyl 4 Methoxy 1h Indole 7 Carboxylate

Exploration of Novel and Highly Efficient Synthetic Pathways and Catalytic Systems

The future of synthesizing Methyl 4-methoxy-1H-indole-7-carboxylate and its analogs is geared towards the development of more efficient, atom-economical, and environmentally benign methodologies. Current research trends in indole (B1671886) synthesis point towards a departure from classical multi-step procedures in favor of one-pot reactions and advanced catalytic systems.

Another promising frontier is the application of oxidative rearomatization techniques. High yields have been achieved in the synthesis of related methoxy-indole derivatives using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or o-chloranil. mdpi.com These methods can efficiently convert intermediate structures into the final aromatic indole core, often with yields exceeding 90%. mdpi.com The development of novel catalytic systems that can perform these transformations under milder conditions with higher selectivity remains a key objective.

Future research will likely focus on optimizing these catalytic systems, exploring non-precious metal catalysts (e.g., copper, iron) to reduce costs, and adapting these methods for larger-scale synthesis suitable for industrial applications. nih.gov

Table 1: Comparison of Modern Catalytic Systems in Indole Synthesis

| Catalytic System | Key Features | Potential Advantages for Synthesis |

|---|---|---|

| Palladium/Xantphos | Enables one-pot tandem reactions (e.g., amination, etherification). acs.org | Increased efficiency, reduced reaction steps, broad functional group tolerance. acs.org |

| Copper Iodide (CuI) | Used in nucleophilic substitution reactions for methoxylation. nih.gov | Lower cost compared to palladium, effective for specific bond formations. |

| DDQ or o-chloranil | Acts as an oxidizing agent for rearomatization. mdpi.com | High reaction yields, rapid conversion at room temperature. mdpi.com |

Investigation of Advanced Derivatization for Applications in Functional Material Sciences (e.g., Organic semiconductors)

The intrinsic electronic properties of the indole scaffold make this compound an attractive building block for novel functional materials. Indole derivatives are increasingly being investigated for their utility in material science, including the development of organic semiconductors, dyes, and advanced polymers. chemimpex.com

The potential for application in organic electronics stems from the planar structure of the indole ring system, which can facilitate π-π stacking and efficient charge transport. nih.gov The crystal structure analysis of similar molecules reveals that the indole unit is essentially planar, a critical characteristic for semiconductor performance. nih.gov Intermolecular interactions, such as C-H⋯π bonds, play a crucial role in determining the solid-state packing of the molecules, which directly influences material properties like charge carrier mobility. nih.gov

Future research will focus on the strategic derivatization of the this compound core to fine-tune its electronic and physical properties. Key modification sites include:

The N-H position of the indole ring: Alkylation or arylation can alter solubility, molecular packing, and electronic energy levels.

The aromatic core: Introduction of electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy gap, a fundamental parameter for organic semiconductors.

The carboxylate group: Conversion to other functional groups (e.g., amides, phosphonates) can be used to anchor the molecule to surfaces or influence its self-assembly behavior.

By systematically modifying the molecular structure, researchers aim to create a new generation of materials with tailored properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Deepening Mechanistic Understanding of Molecular and Cellular Interactions through Integrated Omics Approaches (Excluding Clinical Outcomes)

To fully comprehend the biological potential of this compound, future research must move beyond preliminary activity screens to a deeper mechanistic understanding of its interactions at the molecular and cellular levels. While direct omics studies on this specific compound are nascent, research on structurally related indole carboxylic acids provides a clear roadmap.

For example, similar compounds have been shown to interact with specific molecular targets, such as mitochondrial enzymes involved in cellular energy metabolism. Identifying such a target is the first step. The subsequent application of integrated "omics" technologies—genomics, proteomics, and metabolomics—can provide an unbiased, system-wide view of the cellular response to the compound.

Proteomics: Using techniques like mass spectrometry-based proteomics, researchers can quantify changes in the expression levels of thousands of proteins within a cell upon exposure to the compound. This can reveal the cellular pathways that are perturbed, offering clues to the compound's mechanism of action.

Metabolomics: By analyzing the complete set of small-molecule metabolites, this approach can map the downstream effects of the compound on cellular metabolism. For instance, if the compound targets a key enzyme, metabolomics can identify the resulting buildup of substrates and depletion of products. Isotopic labeling could be employed to trace the metabolic fate of the compound itself.

Transcriptomics: Analyzing changes in gene expression at the mRNA level can provide insights into the primary cellular response and the signaling cascades that are activated or inhibited.

By integrating data from these different omics layers, a comprehensive picture of the compound's molecular mechanism can be constructed, identifying its primary targets and downstream effects without focusing on clinical endpoints.

Integration with High-Throughput Screening and Combinatorial Chemistry for New Chemical Leads

This compound is an ideal scaffold for the generation of large chemical libraries for high-throughput screening (HTS). Combinatorial chemistry enables the rapid synthesis of a multitude of derivatives from a common molecular core, which can then be screened against various biological targets to identify new chemical leads.

The process involves using the indole core as a foundational building block and systematically introducing diverse chemical functionalities at various positions. For example, different substituents can be added to the indole nitrogen, or the ester group at the 7-position can be converted into a library of amides by reacting it with a diverse set of amines.

Table 2: Combinatorial Derivatization Strategy

| Scaffold Position | Reaction Type | Potential Reagents | Resulting Diversity |

|---|---|---|---|

| N1 (Indole NH) | Alkylation / Arylation | Diverse alkyl halides, aryl boronic acids | Modulates lipophilicity and steric properties. |

| C7 (Ester) | Amidation | Library of primary/secondary amines | Introduces new hydrogen bonding sites and functional groups. |

| Aromatic Ring | Electrophilic Substitution | Halogenating agents, nitrating agents | Modifies electronic properties of the indole core. |

Once a diverse library of compounds is synthesized, it can be subjected to HTS, where thousands of compounds are tested in parallel for their ability to modulate a specific biological target, such as an enzyme or a protein-protein interaction. nih.gov Modern HTS workflows often utilize mass spectrometry or fluorescence-based assays for rapid and sensitive detection of "hits." nih.gov This integration of combinatorial synthesis and HTS provides a powerful engine for discovering novel compounds with specific biological activities, using this compound as a starting point.

Advanced Computational Design and Predictive Modeling for Targeted Structure-Property Relationships

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design of new molecules with desired properties, and they represent a major future direction for research on this compound. These in silico methods allow for the prediction of molecular properties before a compound is ever synthesized, saving significant time and resources.

Predictive modeling can be applied in several ways:

Physicochemical Property Prediction: Algorithms can accurately calculate properties such as lipophilicity (e.g., XLogP3), solubility, and polar surface area. nih.gov These properties are crucial for predicting a molecule's behavior in biological systems and are often used to filter virtual libraries, such as in assessing compliance with Lipinski's rule of five. mdpi.com

Structure-Based Drug Design: If the three-dimensional structure of a biological target (e.g., an enzyme) is known, molecular docking simulations can be used to predict how well derivatives of this compound will bind to it. This allows for the rational design of more potent and selective inhibitors.

Quantum Mechanical Calculations: These methods can be used to calculate the electronic properties of the molecule, such as the HOMO/LUMO energy levels. This is particularly relevant for designing derivatives for material science applications, as it allows for the prediction of their semiconductor properties.

By creating virtual libraries of derivatives and using predictive models to screen them, researchers can prioritize the synthesis of only the most promising candidates. This computational-first approach establishes a clear and efficient path to developing molecules with targeted structure-property relationships, whether for biological applications or for functional materials.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Xantphos |

| Palladium(II) chloride |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| o-chloranil |

| Copper(I) iodide |

| Methyl Indole-4-carboxylate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.